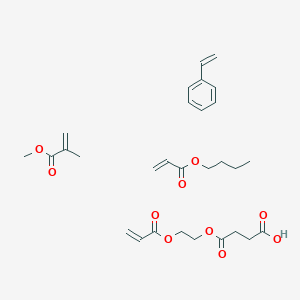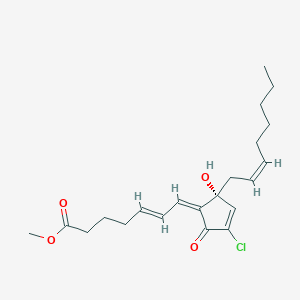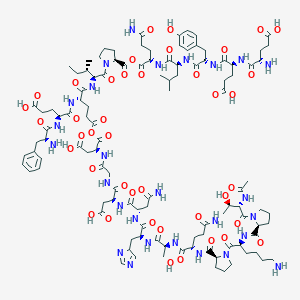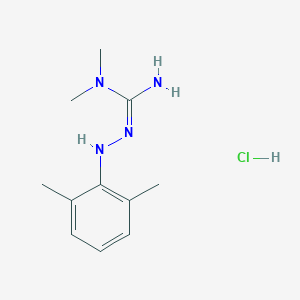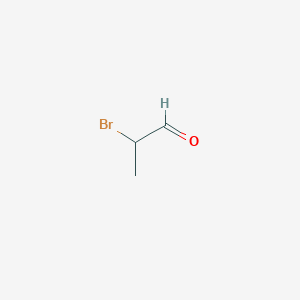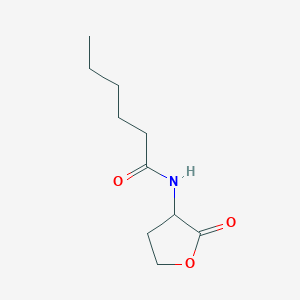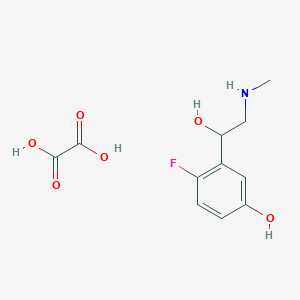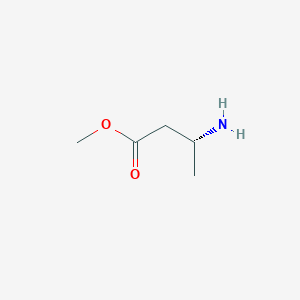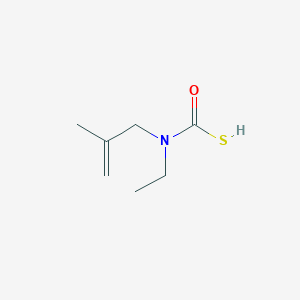
ethyl(2-methylprop-2-enyl)carbamothioic S-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(2-methylprop-2-enyl)carbamothioic S-acid is a chemical compound that is commonly referred to as EPTC. It is a herbicide that is used to control weeds in various crops. EPTC is a member of the thiocarbamate family of herbicides and is commonly used in corn, soybean, and potato production.
Mecanismo De Acción
The mechanism of action of EPTC is through inhibition of the enzyme acetyl-CoA carboxylase (ACC). ACC is an enzyme that is involved in the synthesis of fatty acids. By inhibiting ACC, EPTC prevents the synthesis of fatty acids, which leads to the death of the plant.
Efectos Bioquímicos Y Fisiológicos
EPTC has been shown to have minimal toxicity to mammals and birds. However, it can be toxic to aquatic organisms if it enters waterways. EPTC is not persistent in soil and is broken down by microorganisms. It has a short half-life and does not accumulate in the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPTC is a widely used herbicide and has been extensively studied for its herbicidal properties. Its use in lab experiments is advantageous as it is readily available and has a well-established synthesis method. However, its use is limited to studies related to herbicidal properties and cannot be used for other applications.
Direcciones Futuras
For research include the development of new herbicides, the study of the mechanism of action of EPTC, and the use of EPTC in combination with other herbicides.
Métodos De Síntesis
EPTC is synthesized by reacting 2-methylpropene with carbon disulfide to form 2-methylprop-2-enyl dithiocarbamate. This is then reacted with ethanol to form ethyl(2-methylprop-2-enyl)carbamothioic S-acid. The synthesis method of EPTC is well-established and has been used for many years.
Aplicaciones Científicas De Investigación
EPTC has been extensively studied for its herbicidal properties. It is commonly used in agriculture to control weeds in various crops. EPTC has been shown to be effective in controlling annual grasses and broadleaf weeds. Its use has also been studied in non-crop areas such as golf courses and parks.
Propiedades
Número CAS |
102450-87-3 |
|---|---|
Nombre del producto |
ethyl(2-methylprop-2-enyl)carbamothioic S-acid |
Fórmula molecular |
C7H13NOS |
Peso molecular |
159.25 g/mol |
Nombre IUPAC |
ethyl(2-methylprop-2-enyl)carbamothioic S-acid |
InChI |
InChI=1S/C7H13NOS/c1-4-8(7(9)10)5-6(2)3/h2,4-5H2,1,3H3,(H,9,10) |
Clave InChI |
KUXBWACANJWQAU-UHFFFAOYSA-N |
SMILES |
CCN(CC(=C)C)C(=O)S |
SMILES canónico |
CCN(CC(=C)C)C(=O)S |
Sinónimos |
Carbamic acid, ethyl(2-methylallyl)thio- (6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



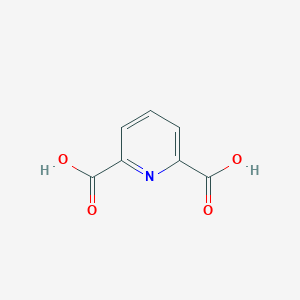
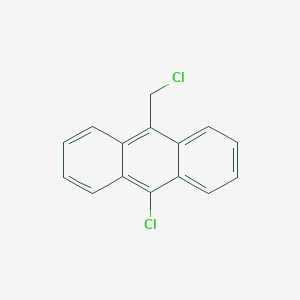
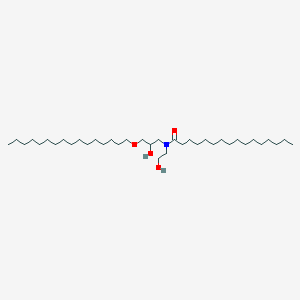


![4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid](/img/structure/B25501.png)
